molecular formula C11H12NO2P B14362985 Ethyl [cyano(phenyl)phosphanyl]acetate CAS No. 90826-96-3

Ethyl [cyano(phenyl)phosphanyl]acetate

Cat. No.: B14362985
CAS No.: 90826-96-3
M. Wt: 221.19 g/mol
InChI Key: RCUNCVXDZTVCCE-UHFFFAOYSA-N
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Description

Ethyl [cyano(phenyl)phosphanyl]acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of ethyl [cyano(phenyl)phosphanyl]acetate typically involves large-scale implementation of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl [cyano(phenyl)phosphanyl]acetate can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: This compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile and ester groups.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, cobalt(II) acetate tetrahydrate.

    Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.

    Catalysts: Phase transfer catalysts, strong mineral acids.

Major Products Formed:

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: Alcohols or aldehydes.

    Substitution: Different esters or amides.

Scientific Research Applications

Ethyl [cyano(phenyl)phosphanyl]acetate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl [cyano(phenyl)phosphanyl]acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can undergo nucleophilic addition, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitrile and a phenyl group, which provides it with distinct reactivity and versatility in synthetic applications compared to other similar compounds.

Properties

CAS No.

90826-96-3

Molecular Formula

C11H12NO2P

Molecular Weight

221.19 g/mol

IUPAC Name

ethyl 2-[cyano(phenyl)phosphanyl]acetate

InChI

InChI=1S/C11H12NO2P/c1-2-14-11(13)8-15(9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3

InChI Key

RCUNCVXDZTVCCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(C#N)C1=CC=CC=C1

Origin of Product

United States

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